Validated Linear Range for Quantification of Hydroxy Pioglitazone Using d4 Internal Standard
A fully validated LC-MS/MS method employing Hydroxy Pioglitazone-d4 (M-IV) as the internal standard demonstrated a linear quantification range of 6.01 to 1496.28 ng/mL for the unlabeled analyte 5-hydroxy pioglitazone in human plasma [1]. This broad linear range, spanning over two orders of magnitude, was achieved with a mean extraction recovery of 96.13% for the analyte from spiked plasma, confirming the suitability of the d4 internal standard for robust pharmacokinetic studies [1]. The method was successfully applied to monitor pioglitazone pharmacokinetic profiles in healthy human volunteers [1].
| Evidence Dimension | Validated linear quantification range for the analyte (5-hydroxy pioglitazone) using the d4 internal standard |
|---|---|
| Target Compound Data | 6.01 - 1496.28 ng/mL |
| Comparator Or Baseline | Pioglitazone-d4 (IS1) for parent drug quantification: 6.04 - 1503.21 ng/mL |
| Quantified Difference | Comparable linear range for both parent and metabolite, enabling simultaneous quantification within a single validated method |
| Conditions | Human plasma; LC-MS/MS; reversed phase Peerless Basic C18 column (100×4.6mm, 5μm); methanol: 5mM ammonium acetate in 0.1% formic acid (80:20, v/v) mobile phase |
Why This Matters
A validated, wide linear range using this specific internal standard ensures accurate and precise quantification of the active metabolite across clinically relevant concentrations, directly supporting regulatory-compliant pharmacokinetic and bioequivalence studies.
- [1] Chinnalalaiah, R., et al. (2017). Liquid chromatography and tandem mass spectrometry method for quantitative determination of pioglitazone and its metabolite 5-hydroxy pioglitazone in human plasma. Annales Pharmaceutiques Françaises, 75(2), 105-111. View Source
